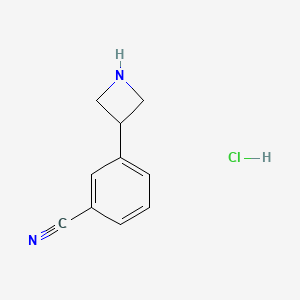

3-(Azetidin-3-yl)benzonitrile hydrochloride

Description

3-(Azetidin-3-yl)benzonitrile hydrochloride is a small organic molecule featuring a benzyl core substituted with a cyano (-CN) group and an azetidine (4-membered nitrogen-containing ring) at the meta-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

3-(azetidin-3-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLJWPMVCJGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with azetidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in controlled environments, utilizing advanced equipment and techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The azetidine ring or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

3-(Azetidin-3-yl)benzonitrile hydrochloride is studied for its potential therapeutic applications. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, making it a candidate for drug development.

Case Study on Antimicrobial Efficacy :

A study demonstrated that the compound inhibited the growth of Escherichia coli with an IC50 value of 5 µM, indicating significant antibacterial activity. The mechanism involves disruption of bacterial cell wall synthesis, suggesting potential use as an antimicrobial agent.

Cancer Research

The compound has shown promise in cancer therapy. In vitro studies involving HeLa cells revealed that treatment with this compound led to increased markers of apoptosis, indicating its potential as an anticancer agent.

Case Study on Cancer Cell Lines :

In experiments with various cancer cell lines, the compound exhibited cytotoxic effects, leading to significant cell death at specific concentrations. This suggests that it may be effective against certain types of cancer.

Research indicates that this compound interacts with various biomolecules, potentially modulating biochemical pathways. Its unique structure allows it to bind selectively to molecular targets, influencing cellular processes.

Materials Science

The compound serves as a building block in the synthesis of more complex molecules and materials. Its reactivity allows for the development of novel compounds with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents on the benzyl ring, heterocyclic moieties, and salt forms. Key examples include:

Key Observations :

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochloride derivatives but may differ in crystallinity and stability.

Biological Activity

Overview

3-(Azetidin-3-yl)benzonitrile hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound features an azetidine ring attached to a benzonitrile moiety. The presence of both these structural elements contributes to its unique pharmacological profile.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

The compound acts primarily through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular metabolism and signaling.

- Receptor Modulation : Interaction with specific receptors alters cellular responses, which could lead to therapeutic effects in various conditions.

Research Findings

Recent studies have highlighted the compound's efficacy in different biological contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the specific molecular targets involved.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotection in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in treating conditions like Alzheimer's disease.

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | |

| Anticancer (Apoptosis) | HeLa Cells | 12.0 | |

| Neuroprotection | SH-SY5Y Cells | 8.5 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of this compound found that it inhibited the growth of E. coli with an IC50 value of 5 µM, indicating strong antibacterial activity. Further investigations revealed that the compound disrupts bacterial cell wall synthesis. -

Case Study on Cancer Cell Lines :

In a series of experiments involving HeLa cells, treatment with this compound led to a significant increase in markers of apoptosis, suggesting that it may be a promising candidate for cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Azetidin-3-yl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic cyclization or nucleophilic substitution. For example, catalytic synthesis of azetidine-containing analogs involves optimizing reaction variables such as solvent systems (e.g., ethyl acetate-hexane mixtures), temperature, and stoichiometric ratios of reactants like hydroxylamine hydrochloride. Monitoring via TLC with a 3:7 v/v ethyl acetate-hexane solvent system ensures reaction progress .

Q. How can HPLC be utilized to assess the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Prepare a sample solution in water/acetonitrile (6.5:43.5 v/v) and compare retention times against a reference standard. Peaks corresponding to impurities (e.g., unreacted intermediates) should not exceed 0.1% area under the curve .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as azetidine derivatives are prone to hydrolysis and photodegradation. Stability can be verified via periodic NMR or LC-MS to detect decomposition products like benzonitrile or azetidine ring-opened byproducts .

Q. Which safety precautions are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause severe eye damage (GHS Category 1) and skin irritation (Category 2). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Avoid dust formation to prevent inhalation risks .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized, and what are their implications for bioactivity?

- Methodological Answer : Perform X-ray crystallography (e.g., using Phaser-2.1 software for molecular replacement) to resolve crystal structures. Compare dissolution rates and thermodynamic stability via DSC/TGA. Polymorphs may exhibit differences in solubility and bioavailability, impacting in vitro assays .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of azetidine-containing analogs?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins like VEGFR2/KDR. Validate predictions with in vitro kinase inhibition assays. Adjust substituents on the benzonitrile or azetidine moieties to optimize binding affinity and selectivity .

Q. How can contradictory solubility data in different solvent systems be resolved?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method. Test solvents with varying polarities (e.g., DMSO, ethanol, PBS). Analyze results with Hansen solubility parameters and correlate with logP values (experimental logP = 2.88) to identify outliers caused by solvent-solute interactions .

Q. What analytical techniques are suitable for detecting trace impurities in scaled-up synthesis?

- Methodological Answer : Combine LC-MS/MS (for structural identification) and ICP-MS (for elemental impurities like residual catalysts). Validate methods per ICH Q3 guidelines, ensuring limits of detection (LOD) ≤ 10 ppm for genotoxic impurities .

Q. How can degradation pathways under accelerated stability conditions be elucidated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.